
5-Hydroxyuridine
Overview
Description
5-Hydroxyuridine, also known as OHUrd, is a purine nucleoside analogue. It is a derivative of uridine, where the hydroxyl group is attached to the fifth carbon of the uracil ring. This compound has garnered significant interest due to its potential antitumor activity and its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyuridine typically involves the hydroxylation of uridine. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the selective hydroxylation at the fifth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. Enzymes such as uridine hydroxylase can be employed to catalyze the hydroxylation reaction efficiently. This method is advantageous due to its specificity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyuridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it back to uridine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives of uridine, which have different biological activities and applications.
Scientific Research Applications
Major Applications
1. Pharmaceutical Development
- Antiviral Drug Synthesis : 5-Hydroxyuridine is utilized in the development of antiviral medications targeting RNA viruses. Its structural similarity to natural nucleosides enables it to interfere with viral replication processes. For example, it has been studied for its efficacy against viruses such as HIV and Hepatitis C .
2. Biochemical Research
- RNA Metabolism Studies : Researchers employ ho5U to investigate RNA metabolism and modifications. Its incorporation into RNA molecules helps elucidate the functional roles of various modifications in gene expression and stability .
3. Cell Culture Applications
- Cell Viability and Proliferation : In cell culture systems, ho5U acts as a supplement that enhances cell viability and proliferation, particularly in neuronal cell studies where it supports growth and differentiation .
4. Diagnostics
- Biomarker Discovery : Levels of this compound are being explored as potential biomarkers for diseases such as cancer and neurodegenerative disorders. Its quantification can provide insights into cellular stress responses or viral infections, aiding in the development of diagnostic assays .
5. Gene Therapy
- Enhancing RNA Stability : In gene therapy applications, ho5U is investigated for its ability to enhance the delivery and expression of therapeutic genes by modifying RNA stability. This characteristic may improve the efficacy of RNA-based therapeutics .
Data Table: Applications of this compound
Case Studies
Case Study 1: Antiviral Efficacy
A study investigated the antiviral properties of this compound against various RNA viruses. The compound was shown to inhibit viral replication effectively by mimicking natural nucleosides, thereby interfering with viral RNA synthesis. This study highlights its potential as a lead compound for developing new antiviral therapies.
Case Study 2: Biomarker Research
Research conducted on patients with neurodegenerative diseases indicated that altered levels of ho5U correlated with disease progression. This finding suggests that measuring this compound levels could serve as a non-invasive biomarker for monitoring disease states.
Case Study 3: Gene Delivery Enhancement
In a gene therapy trial, the incorporation of this compound into therapeutic RNA constructs significantly improved their stability and delivery efficiency into target cells. This enhancement led to increased expression levels of therapeutic proteins, demonstrating its utility in optimizing gene therapy strategies.
Mechanism of Action
The mechanism of action of 5-Hydroxyuridine involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of protein synthesis and the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in RNA processing and modification pathways .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound of 5-Hydroxyuridine.
5-Fluorouridine: Another nucleoside analogue with antitumor activity.
5-Methyluridine: A methylated derivative of uridine.
Uniqueness
This compound is unique due to its specific hydroxylation at the fifth carbon, which imparts distinct biochemical properties. Unlike other derivatives, it has shown a broad spectrum of antitumor activity and is less toxic, making it a promising candidate for therapeutic applications .
Biological Activity
5-Hydroxyuridine (ho5U) is a modified nucleoside that plays a crucial role in the post-transcriptional modification of tRNA, particularly in bacterial systems. Its presence is essential for the proper functioning and fidelity of protein synthesis by enhancing the decoding capabilities of tRNA molecules. This article delves into the biological activity of this compound, examining its biosynthesis, functional significance, and implications in various biological contexts.
Biosynthesis of this compound
The biosynthesis of this compound occurs predominantly in two types of bacteria: Gram-negative and Gram-positive. The process involves specific enzymes that facilitate the hydroxylation of uridine at the C5 position.
Key Enzymes Involved
- TrhO : An O2-dependent enzyme responsible for hydroxylating uridine to produce ho5U.
- TrhP : A prephenate-dependent enzyme also facilitating the conversion to ho5U.
- TrmR : A methyltransferase that converts ho5U to 5-methoxyuridine (mo5U) in Gram-positive bacteria.
Biosynthetic Pathway Overview
Step | Enzyme | Product |
---|---|---|
1 | TrhO/TrhP | This compound (ho5U) |
2 | TrmR | 5-Methoxyuridine (mo5U) |
The enzymatic pathways show that while both types of bacteria utilize ho5U, the subsequent modifications differ based on the bacterial classification .
Role in tRNA Modification
This compound is primarily found at the wobble position of tRNA molecules, where it enhances translational fidelity. Modifications at this position allow for broader codon recognition, thereby improving the efficiency of protein synthesis. Specifically, derivatives like 5-methoxyuridine (mo5U) and 5-carboxymethoxyuridine (cmo5U) are crucial for reading codons that end with U, A, or G more effectively than unmodified uridine .
Impact on Translation Efficiency
Research indicates that tRNA molecules containing ho5U can read native codons more efficiently. This is particularly significant in bacterial systems where rapid protein synthesis is essential for survival and adaptation .
Study on Bacterial tRNA Modifications
A study conducted on Escherichia coli demonstrated that mutations affecting genes involved in ho5U biosynthesis resulted in a marked decrease in tRNA modification levels. Specifically, deletion of genes such as yrrN and yrrO led to a reduction of about 50% in mo5U levels, highlighting the importance of these modifications for maintaining translational accuracy .
Hydroxyuridine's Role in Disease Models
Another investigation explored the potential therapeutic applications of ho5U derivatives in cancer models. The study found that modified nucleosides could influence cellular proliferation and apoptosis pathways, suggesting a broader biological relevance beyond their role in translation .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDXBKZJFLRLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69321-95-5 | |
Record name | NSC117925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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